molecular formula C13H13NO5 B3164738 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 893732-31-5

3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B3164738
CAS No.: 893732-31-5
M. Wt: 263.25 g/mol
InChI Key: PIFAAUWXUPQVPX-UHFFFAOYSA-N
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Description

3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in various applications .

Scientific Research Applications

3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-methoxyindole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific combination of formyl, methoxy, and carboxylic acid groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-formyl-5,6-dimethoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-14-9-5-11(19-3)10(18-2)4-7(9)8(6-15)12(14)13(16)17/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFAAUWXUPQVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1C(=O)O)C=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187827
Record name 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893732-31-5
Record name 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893732-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Reactant of Route 4
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Reactant of Route 5
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Reactant of Route 6
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid

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